1-(1-Naphthylazo)-2-naphthol
Overview
Description
1-(1-Naphthylazo)-2-naphthol is an organic compound belonging to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two naphthalene rings. This compound is widely used in various applications due to its vibrant color and chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as naphthylphthalamic acid (npa), have been shown to interact with auxin transporters in plants .
Mode of Action
NPA, for instance, has been found to directly associate with and inhibit PIN auxin transporters . This interaction affects the polar auxin transport, which plays a crucial role in plant growth and development .
Biochemical Pathways
These pathways are critical for various developmental processes in plants, including cell expansion, division, and differentiation .
Result of Action
Based on the potential interaction with auxin transporters, it can be speculated that solvent red 4 might influence plant growth and development processes regulated by auxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthylazo)-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1-naphthylamine using nitrous acid, forming a diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
1-(1-Naphthylazo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
Comparison with Similar Compounds
Azorubine: Another azo dye with similar applications but different structural properties.
1-Naphthylamine: A precursor in the synthesis of 1-(1-Naphthylazo)-2-naphthol.
2-Naphthol: Another coupling component in the synthesis of azo dyes
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vibrant color make it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
1-(naphthalen-1-yldiazenyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZWPZHRSZNWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062576 | |
Record name | 2-Naphthalenol, 1-(1-naphthalenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-64-7 | |
Record name | 1-[2-(1-Naphthalenyl)diazenyl]-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2653-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. 12170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653647 | |
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Record name | Fat Bordeaux | |
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Record name | 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1-(1-naphthalenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-naphthylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.343 | |
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Record name | SOLVENT RED 4 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVE9WNU99R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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